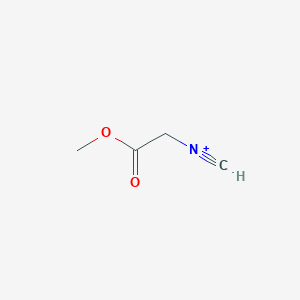
1-Ferrocenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ferrocenylethanone, also known as acetylferrocene, is an organometallic compound with the molecular formula C12H12FeO. It consists of a ferrocene unit, where one of the cyclopentadienyl rings is substituted with an ethanone group. This compound is known for its unique electronic properties and has been widely studied for its applications in various fields, including catalysis, materials science, and medicinal chemistry .
Preparation Methods
1-Ferrocenylethanone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of ferrocene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Another method involves the reaction of ferrocene with acetic anhydride in the presence of phosphoric acid. This method also provides a high yield of this compound and is often used in industrial settings due to its simplicity and efficiency .
Chemical Reactions Analysis
1-Ferrocenylethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: The ethanone group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of this compound with sodium borohydride yields 1-ferrocenylethanol, while oxidation with potassium permanganate produces 1-ferrocenylethanoic acid .
Scientific Research Applications
1-Ferrocenylethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-ferrocenylethanone exerts its effects is primarily related to its redox properties. The compound can undergo reversible oxidation and reduction reactions, which are crucial for its function as an electroactive material. In biological systems, the redox activity of this compound allows it to interact with various molecular targets, including enzymes and cellular receptors, thereby influencing cellular processes .
Comparison with Similar Compounds
1-Ferrocenylethanone can be compared with other ferrocene derivatives, such as ferrocene, ferrocenemethanol, and ferrocenecarboxaldehyde.
Ferrocene: The parent compound, ferrocene, consists of two cyclopentadienyl rings bound to a central iron atom.
Ferrocenecarboxaldehyde: With an aldehyde group, this compound is used in the synthesis of various organic compounds and as a precursor for pharmaceuticals.
The uniqueness of this compound lies in its combination of the ferrocene unit with an ethanone group, providing distinct electronic properties and reactivity that make it valuable for specific applications in catalysis, materials science, and medicinal chemistry .
Properties
Molecular Formula |
C12H12FeO |
|---|---|
Molecular Weight |
228.07 g/mol |
InChI |
InChI=1S/C7H7O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-5H,1H3;1-5H; |
InChI Key |
PHMAOJNZIFULOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C[CH]1.C1=C[CH]C=C1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)




![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B12061922.png)

![[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)


![2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12061954.png)
![2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061957.png)
![(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid](/img/structure/B12061962.png)
